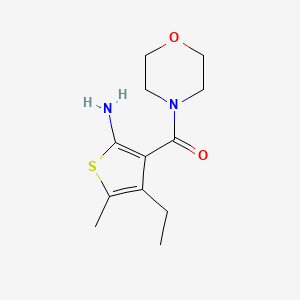

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine

Description

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine (CAS: 588714-52-7) is a thiophene-based heterocyclic compound featuring a morpholine carbonyl substituent. Its molecular formula is C₁₃H₁₉N₃O₂S, with a molecular weight of 254.35 g/mol . The compound is cataloged by suppliers such as Santa Cruz Biotechnology (sc-316360) and Combi-Blocks (QZ-0243) with a purity of 95% and priced at $180.00 per 500 mg . Structurally, it combines a thiophene ring with ethyl and methyl substituents at positions 4 and 5, respectively, and a morpholine-derived carbonyl group at position 2.

Propriétés

IUPAC Name |

(2-amino-4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-9-8(2)17-11(13)10(9)12(15)14-4-6-16-7-5-14/h3-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUCIAWJTFTFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N2CCOCC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390677 | |

| Record name | 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588714-52-7 | |

| Record name | 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Substituted Thiophene Intermediate

- Starting from a suitably substituted thiophene precursor, selective alkylation reactions introduce the ethyl and methyl groups at the 4- and 5-positions.

- The amino group at the 2-position can be introduced by nitration followed by reduction or by direct amination methods depending on the starting material.

Formation of the Morpholin-4-ylcarbonyl Amide

- The critical step is the acylation of the amino group at the 2-position with a morpholine-derived carboxylic acid or its activated derivative.

- Acylation is generally carried out using reactive carboxylic acid derivatives such as acid chlorides, anhydrides, or activated esters.

- Solvents commonly used include methylene chloride, chloroform, tetrahydrofuran, dimethylformamide, or toluene.

- The reaction is often performed in the presence of a base such as triethylamine, diisopropylethylamine, or N-methylmorpholine to scavenge the released acid and drive the reaction forward.

- Temperatures range from -10°C to 100°C depending on the reactivity of the acylating agent and substrate.

Activation of Carboxylic Acid Derivatives

- The morpholinylcarbonyl moiety can be introduced by reacting the amino-thiophene intermediate with morpholine carboxylic acid derivatives activated by agents such as:

- Carbodiimides (e.g., dicyclohexylcarbodiimide)

- 1-Hydroxybenzotriazole (HOBt)

- Carbonyldiimidazole (CDI)

- Acid chlorides prepared in situ using thionyl chloride or oxalyl chloride

- These activation methods improve coupling efficiency and reduce side reactions.

Protecting Group Strategies and Deprotection

- If amino or carboxyl groups are protected during intermediate steps, deprotection is achieved by:

- Acidic hydrolysis using trifluoroacetic acid, hydrochloric acid, or sulfuric acid.

- Basic hydrolysis with sodium hydroxide or potassium hydroxide.

- Hydrogenolysis for benzyl-type protecting groups using palladium on charcoal under hydrogen atmosphere.

- The choice of protecting group and deprotection conditions depends on the sensitivity of other functional groups in the molecule.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Alkylation of thiophene | Alkyl halides or organometallic reagents | THF, toluene, DMF | 0 to 100°C | Selective substitution at 4- and 5-positions |

| Amination at 2-position | Nitration + reduction or direct amination | Various solvents | Ambient to reflux | High regioselectivity required |

| Acylation (amide bond) | Morpholinylcarbonyl chloride or activated ester | Methylene chloride, chloroform, DMF, toluene | -10 to 100°C | Base present to neutralize acid byproducts |

| Activation of acid | DCC, CDI, HOBt, or acid chlorides | DCM, THF, DMF | -20 to 100°C | Enhances coupling efficiency |

| Deprotection | Acidic or basic hydrolysis, hydrogenolysis | Water, alcohols, THF, dioxane | 0 to 50°C | Depends on protecting group |

Detailed Research Findings

- The acylation step is critical for the purity and yield of the target compound. Using activated carboxylic acid derivatives such as acid chlorides or carbodiimide-mediated coupling agents results in higher yields and fewer side products.

- Solvent choice influences reaction rate and selectivity; chlorinated solvents like methylene chloride and chloroform are preferred for their ability to dissolve both reactants and facilitate smooth acylation.

- Temperature control is essential to avoid decomposition or side reactions; typically, the acylation is performed at low to moderate temperatures (-10°C to 50°C).

- Bases such as triethylamine or N-methylmorpholine are used in stoichiometric amounts to neutralize the hydrogen chloride or other acids formed during acylation, preventing protonation of the amine and ensuring reaction completion.

- Protecting group strategies are employed when other reactive functional groups are present to prevent undesired reactions during the multi-step synthesis.

- Purification of intermediates and final product is achieved by crystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Thiophene ring substitution | Selective alkylation | Alkyl halides, organometallic reagents | Introduction of ethyl and methyl groups |

| Amination | Nitration + reduction or direct amination | Nitrating agents, reducing agents | Amino group at 2-position |

| Amide bond formation | Acylation with morpholinylcarbonyl derivatives | Acid chlorides, anhydrides, carbodiimides | Formation of morpholin-4-ylcarbonyl amide |

| Activation of carboxylic acid | Use of coupling agents | DCC, CDI, HOBt | Enhanced coupling efficiency |

| Protection/Deprotection | Acid/base hydrolysis, hydrogenolysis | TFA, HCl, NaOH, Pd/C + H2 | Removal of protecting groups |

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the thienylamine moiety.

Reduction: Reduced amine derivatives.

Substitution: Substituted thienylamine derivatives with various alkyl groups.

Applications De Recherche Scientifique

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine is used extensively in scientific research, particularly in the following areas:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thienylamine moiety allows it to bind to active sites on enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Commercial Comparison

Key Observations:

Backbone Modifications :

- The target compound’s thiophene ring distinguishes it from simpler morpholine derivatives like 5-ethyl-2-methylmorpholine, which lacks heterocyclic complexity .

- Replacing morpholine with piperidine (as in the piperidin-1-ylcarbonyl analogue) increases molecular weight by ~25 g/mol due to the additional carbon in piperidine .

Ethyl and methyl substituents at positions 4 and 5 may influence steric hindrance and lipophilicity, affecting solubility and membrane permeability .

Pharmacological Potential:

- While direct data for the target compound are scarce, structurally related compounds exhibit bioactivity. For instance, 2-(Morpholin-4-ylcarbonyl)-1-propylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Compound 6d) demonstrates cytotoxic properties, suggesting the morpholin-4-ylcarbonyl group’s role in modulating kinase inhibition .

- Thiophene-morpholine hybrids, such as those in EP 2 402 347 A1 , are explored as anticancer agents targeting PI3K/mTOR pathways, underscoring the therapeutic relevance of this structural class .

Physicochemical and Commercial Considerations

- Solubility: The target compound’s solubility in organic solvents (e.g., DMSO, chloroform) aligns with its lipophilic profile, a trait shared with piperidine analogues but less pronounced in simpler morpholine derivatives .

- Commercial Availability: The target compound is priced comparably to its piperidine analogue ($180.00/500 mg), though both are discontinued by CymitQuimica . In contrast, non-carbonyl morpholine derivatives (e.g., 5-ethyl-2-methylmorpholine) are more cost-effective but lack functional complexity .

Activité Biologique

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine, with the molecular formula and a molecular weight of 254.35 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienylamine moiety and a morpholine ring, which are significant for its biological interactions. The thienylamine structure allows for specific enzyme binding, while the morpholine enhances solubility and bioavailability.

| Property | Value |

|---|---|

| IUPAC Name | (2-amino-4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone |

| CAS Number | 588714-52-7 |

| Molecular Weight | 254.35 g/mol |

| InChI Key | NXUCIAWJTFTFHW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific enzymes by binding to their active sites, thus modulating their activity. This interaction is facilitated by the unique structural features of the compound.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

- Anti-cancer Activity : Some studies have explored the anti-cancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines. The morpholine moiety may play a crucial role in enhancing cytotoxicity.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various thienyl derivatives, including this compound. The results indicated significant inhibition of target enzymes involved in cancer metabolism, suggesting a potential therapeutic application in oncology.

Case Study 2: Antimicrobial Activity

In research conducted at a university laboratory, the compound was tested against several pathogenic bacteria. The results demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an alternative treatment for bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step protocol involving thiophene core functionalization. For example, acylation of 5-ethyl-4-methylthiophen-2-amine with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) yields the target compound. Intermediate purity should be verified using HPLC or TLC, while structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HR-MS) .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Validate bond lengths, angles, and torsion angles against standard values from the Cambridge Structural Database (CSD). Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and assess packing efficiency . Cross-check residual density maps to identify misplaced atoms or solvent molecules .

Advanced Research Questions

Q. What computational methods are suitable for modeling the morpholine ring puckering and its impact on molecular conformation?

- Methodology : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For dynamic analysis, perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to explore energy barriers for pseudorotation. Compare results with experimental crystallographic data to resolve discrepancies in reported conformations .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies involving this compound?

- Methodology : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to establish selectivity indices. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial DNA gyrase vs. human topoisomerase II). Validate hypotheses via site-directed mutagenesis or competitive inhibition assays .

Q. What strategies address challenges in refining disordered solvent molecules in the crystal lattice of this compound?

- Methodology : Employ the SQUEEZE algorithm (implemented in PLATON) to model diffuse electron density from disordered solvents. Validate occupancy factors using the "ISOR" restraint in SHELXL to prevent over-interpretation of thermal motion. Cross-validate results with elemental analysis or thermogravimetric analysis (TGA) to confirm solvent content .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in coupling constants for the morpholine ring protons?

- Methodology : Investigate solvent effects (e.g., DMSO vs. CDCl) on ring dynamics using variable-temperature NMR. Compare with DFT-predicted coupling constants under different solvent dielectric conditions. If rotational barriers are low (<10 kcal/mol), the ring may exhibit rapid pseudorotation, leading to averaged signals at room temperature .

Q. How to resolve discrepancies between theoretical and experimental IR spectra for the carbonyl group in the morpholine moiety?

- Methodology : Re-optimize DFT calculations with explicit solvent models (e.g., PCM for DCM) to account for hydrogen bonding. Compare experimental IR with computed anharmonic frequencies (e.g., using Gaussian’s VPT2 method). If persistent, check for polymorphism via powder XRD to rule out crystallographic phase differences .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s stability under physiological conditions?

- Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare with fresh samples. Include antioxidants (e.g., ascorbic acid) to differentiate oxidative vs. hydrolytic degradation pathways. Use -NMR to track morpholine ring integrity .

Q. How to design crystallization trials to obtain high-resolution data for this compound?

- Methodology : Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion or slow cooling. Add co-solvents (e.g., DMSO) to improve solubility. If twinning occurs, use the TWINLAW command in SHELXL to refine against twinned data. For low-resolution datasets (<1.0 Å), prioritize synchrotron sources to enhance data quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.